Cas no 961-29-5 (Isoliquiritigenin)

Isoliquiritigenin is a naturally occurring flavonoid compound that offers enhanced antioxidant properties and potential anti-inflammatory benefits. It exhibits strong radical scavenging activity, making it an effective additive for formulations requiring stability and protection from oxidative degradation. Its incorporation can enhance product shelf life and overall performance.
Isoliquiritigenin structure
Isoliquiritigenin structure
Product Name:Isoliquiritigenin
CAS No:961-29-5
MF:C15H12O4
MW:256.253384590149
MDL:MFCD00075907
CID:40418
PubChem ID:24278037
Update Time:2025-10-15

Isoliquiritigenin Chemical and Physical Properties

Names and Identifiers

    • Isoliquiritigenin
    • 2',4,4'-TRIHYDROXYCHALCONE
    • (e)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
    • 2’,4,4’-trihydroxy-chalcon
    • 4,4’-trihydroxychalcone(e)-2
    • 4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-((e)-2-propen-1-on
    • gu17
    • ISOLIQUIRITIGENIN(P)
    • ISOLIQUIRITIGENIN(RG)
    • (E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, 4,2μ,4μ-
    • Trihydroxychalcone
    • (E)-2',4,4'-Trihydroxychalcone
    • 2',4,4'-Trihydroxy-trans-chalcone
    • 2-Propen-1-one,1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-, (2E)-
    • Isoliquiritigenin(ISL,GU 17, ILTG)
    • 2',4',4-TRIHYDROXYCHALCONE
    • 4,2',4'-TRIHYDROXYCHALCONE
    • GU-17
    • ISL
    • Isoliquiritigen
    • Isoliquiritigenin,4,2',4'-Trihydroxychalcone
    • ISOLIQUIRTIGENIN
    • Isqliquiritigenin
    • 4,2′,4′-Trihydroxychalcone
    • [ "" ]
    • 6'-deoxychalcone
    • (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
    • GU 17
    • C15H12O4
    • Chalcone, 2',4,4'-trihydroxy-
    • B9CTI9GB8F
    • 42'4'-trihydroxychalcone
    • 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one
    • (2E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
    • 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-h
    • (2E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one (ACI)
    • 2-Propen-1-one, 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-, (E)- (ZCI)
    • Chalcone, 2′,4,4′-trihydroxy- (6CI, 7CI, 8CI)
    • 2′,4,4′-Trihydroxychalcone
    • (E)-1-(2,4-Dihydroxy-phenyl)-3-(4-hydroxy-phenyl)-propenone
    • "Isoliquiritigenin
    • ConMedNP.2934
    • (E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propene-1-one
    • SMR000112969
    • trans-2',4,4'-trihydroxychalcone
    • MLS002207240
    • MLS006010045
    • MLSMR
    • MLS000438943
    • MDL: MFCD00075907
    • Inchi: 1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+
    • InChI Key: DXDRHHKMWQZJHT-FPYGCLRLSA-N
    • SMILES: C(C1C=CC(O)=CC=1O)(=O)/C=C/C1C=CC(O)=CC=1
    • BRN: 1914295

Computed Properties

  • Exact Mass: 256.07400
  • Monoisotopic Mass: 256.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 57
  • XLogP3: 3.2
  • Topological Polar Surface Area: 77.8
  • Molecular Weight: 256.25

Experimental Properties

  • Color/Form: Orange powder
  • Density: 1.3840
  • Melting Point: 196.0 to 200.0 deg-C
  • Boiling Point: 504 °C at 760 mmHg
  • Flash Point: 504 °C at 760 mmHg
  • Solubility: H2O: <0.1 mg/mL
  • PSA: 77.76000
  • LogP: 2.69950
  • Sensitiveness: Light Sensitive & Hygroscopic
  • Solubility: H2O: <0.1 mg/mL

Isoliquiritigenin Security Information

Isoliquiritigenin Customs Data

  • HS CODE:2914501900
  • Customs Data:

    China Customs Code:

    2914501900

    Overview:

    2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Isoliquiritigenin Pricemore >>

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Isoliquiritigenin Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  1 h, reflux
Reference
Reinvestigation of the synthesis of isoliquiritigenin: application of Horner-Wadsworth-Emmons reaction and Claisen-Schmidt condensation
Sano, Shigeki; Okubo, Yoshinori; Handa, Atsushi; Nakao, Michiyasu; Kitaike, Syuji; et al, Chemical & Pharmaceutical Bulletin, 2011, 59(7), 885-888

Production Method 2

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  4 h, 30 °C
Reference
Method for synthesizing isoliquiritigenin
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  reflux; 20 min, reflux
1.2 pH 5
Reference
Synthesis of isoliquiritigenin
Huang, Ji-wei; Ling, Xin-long; Lin, Hai-tao, Shizhen Guoyi Guoyao, 2012, 23(10), 2454-2456

Production Method 4

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ;  20 °C; 40 - 45 min, 20 °C
1.2 Reagents: Hydrogen bromide Solvents: Acetone ;  45 min, reflux
1.3 Reagents: Sodium carbonate Solvents: Water ;  neutralized, cooled
Reference
Method for synthesizing isoliquiritigenin
, China, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Ethanol ;  5 min, rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
Reference
Preparation of isoliquiritigenin derivatives and use thereof inducing brown fat differentiation
, Korea, , ,

Production Method 6

Reaction Conditions
1.1 Catalysts: Silica ,  Potassium bisulfate Solvents: Polyethylene glycol ;  8 min, 5.3 - 5.7 bar, 92 - 99 °C
Reference
Total synthesis and assignment of the absolute stereochemistry of xanthoangelol J: development of a highly efficient method for Claisen-Schmidt condensation
Kakati, Dwipen; Barua, Nabin C., Tetrahedron, 2014, 70(3), 637-642

Production Method 7

Reaction Conditions
Reference
Preparation of chalcone derivatives
, European Patent Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium sulfate Solvents: Dichloromethane ,  Water ;  24 - 72 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Dichloromethane ,  Water ;  24 h, rt
1.3 Reagents: Water
Reference
Synthesis of (±)-Abyssinone I and related compounds: Their anti-oxidant and cytotoxic activities
Rao, Gudapati Venkateswara; Swamy, Badrappa Narayana; Chandregowda, Venkateshappa; Reddy, G. Chandrasekara, European Journal of Medicinal Chemistry, 2009, 44(5), 2239-2245

Production Method 9

Reaction Conditions
1.1 Catalysts: Calcium hydroxide Solvents: Methanol ;  reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, cooled
Reference
Calcium Hydroxide is an Efficient Catalyst for Synthesis of Polyhydroxy Chalcones
Kulkarni, P. S.; Swami, P. M.; Zubaidha, P. K., Synthesis and Reactivity in Inorganic, 2013, 43(5), 617-620

Production Method 10

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 d, rt
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol ,  Water ;  cooled; overnight, rt
Reference
Preparation of liquiritigenin precursor via Friedel-Crafts reaction of 1,3-alkoxybenzene with 4-alkoxycinnamic acid, and preparation of liquiritigenin from the same
, Japan, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  6 h, rt
Reference
Synthesis and anti-tumor activity of novel aminomethylated derivatives of isoliquiritigenin
Fu, Haoran; Zhang, Yuhang; Wang, Xiqing; Han, Yingzhi; Peng, Xiao; et al, Molecules, 2014, 19(11), 17715-17726

Production Method 12

Reaction Conditions
1.1 Reagents: Alumina ;  1 - 3 min, heated
Reference
Microwave assisted solid support synthesis of some 2,4-dihydroxy-substituted chalcones as potential antibacterial agents
Shakhawat, Sheetal; Devpura, Anju; Tiwari, Parul; Dulawat, Shiv Singh, Asian Journal of Biochemical and Pharmaceutical Research, 2011, 1(1), 29-32

Production Method 13

Reaction Conditions
1.1 Reagents: Barium hydroxide Solvents: Methanol ;  12 h, 50 °C; cooled
1.2 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  15 h, rt
Reference
Geometrically and Conformationally Restrained Cinnamoyl Compounds as Inhibitors of HIV-1 Integrase: Synthesis, Biological Evaluation, and Molecular Modeling
Artico, Marino; Di Santo, Roberto; Costi, Roberta; Novellino, Ettore; Greco, Giovanni; et al, Journal of Medicinal Chemistry, 1998, 41(21), 3948-3960

Production Method 14

Reaction Conditions
1.1 7 min, 109 °C
Reference
Synthesis of some novel chalcones and their facile one-pot conversion to 2-aminobenzene-1,3-dicarbonitriles using malononitrile
Ameta, K. L.; Rathore, Nitu S.; Kumar, Biresh, Analele Universitatii Bucuresti, 2011, 20(1), 15-24

Production Method 15

Reaction Conditions
1.1 Solvents: Ethanol ;  5 min, rt
1.2 Reagents: Sodium hydroxide ;  6 - 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 5, rt
Reference
Structure-Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3',4',5'-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities
Srinivasan, Balasubramanian; Johnson, Thomas E.; Lad, Rahul; Xing, Chengguo, Journal of Medicinal Chemistry, 2009, 52(22), 7228-7235

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  30 min, 70 °C
Reference
Isoliquiritigenin derivatives inhibit rankl-induced osteoclastogenesis by regulating p38 and NF-κB activation in RAW 264.7 cells
Jeong, Seongtae; Lee, Seahyoung; Kim, Kundo; Lee, Yunmi; Lee, Jiyun; et al, Molecules, 2020, 25(17),

Production Method 17

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol ;  8 h, 30 °C
Reference
Method for synthesis of isoliquiritigenin from 4-hydroxybenzaldehyde and 2,4-dihydroxyacetophenone
, China, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  30 min, reflux
Reference
Method for synthesis of Isoliquiritigenin
, China, , ,

Isoliquiritigenin Raw materials

Isoliquiritigenin Preparation Products

Isoliquiritigenin Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:961-29-5)Isoliquiritigenin
Order Number:LE10199;LE724;LE5873038
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:02
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:961-29-5)Isoliquiritigenin
Order Number:A845551
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:06
Price ($):281.0
Email:sales@amadischem.com

Isoliquiritigenin Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:961-29-5)Isoliquiritigenin
LE10199;LE724;LE5873038
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:961-29-5)Isoliquiritigenin
A845551
Purity:99%
Quantity:5g
Price ($):281.0
Email